1H-Isoindole-1,3(2H)-dione, 2-(2-cyclopenten-1-yl)-
CAS No.: 100727-30-8
Cat. No.: VC20178149
Molecular Formula: C13H11NO2
Molecular Weight: 213.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100727-30-8 |
---|---|
Molecular Formula | C13H11NO2 |
Molecular Weight | 213.23 g/mol |
IUPAC Name | 2-cyclopent-2-en-1-ylisoindole-1,3-dione |
Standard InChI | InChI=1S/C13H11NO2/c15-12-10-7-3-4-8-11(10)13(16)14(12)9-5-1-2-6-9/h1,3-5,7-9H,2,6H2 |
Standard InChI Key | AHPMKYXDPNFYIM-UHFFFAOYSA-N |
Canonical SMILES | C1CC(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of an isoindole-1,3-dione system, a fused bicyclic framework comprising a benzene ring annulated with a five-membered ring containing two ketone groups. Substitution at the nitrogen atom with a 2-cyclopenten-1-yl group introduces conformational flexibility and steric bulk, which influences its reactivity and intermolecular interactions. The molecular formula is C₁₃H₁₁NO₂, with a molar mass of 213.23 g/mol .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 100727-30-8 | |
Molecular Formula | C₁₃H₁₁NO₂ | |
Molar Mass | 213.23 g/mol | |
IUPAC Name | 2-(2-cyclopenten-1-yl)-1H-isoindole-1,3(2H)-dione |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for analogous N-substituted phthalimides reveal distinct proton environments. For instance, the cyclopentenyl protons typically resonate between δ 5.5–6.0 ppm (olefinic protons) and δ 2.5–3.5 ppm (methylene groups adjacent to the double bond) . The aromatic protons of the isoindole-1,3-dione moiety appear as multiplet signals in the δ 7.7–7.9 ppm range, consistent with deshielding effects from the electron-withdrawing ketone groups .
Synthesis and Derivative Design
Structural Modifications
Physicochemical Properties
Thermal Stability and Phase Behavior
Predicted thermochemical data indicate a boiling point of 339.3±31.0 °C and a density of 1.347±0.06 g/cm³ . The melting point remains unreported but is expected to fall within 80–120°C based on comparisons with similar N-alkylphthalimides .
Table 2: Predicted Physicochemical Parameters
Parameter | Value | Method |
---|---|---|
Boiling Point | 339.3 ± 31.0 °C | QSPR |
Density | 1.347 ± 0.06 g/cm³ | QSPR |
pKa | -2.26 ± 0.20 | Computational |
LogP | 2.5–3.0 | Estimation |
Solubility and Partitioning
The compound’s low aqueous solubility (<1 mg/mL at 25°C) and moderate lipophilicity suggest preferential partitioning into lipid membranes, a trait advantageous for central nervous system-targeting drugs . Solubility in organic solvents follows the order: dichloromethane > acetone > ethanol > hexane.
Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Ratio |
---|---|---|---|
2-(2-Cyclopentenyl) | 12.4 ± 1.2 | 3.8 ± 0.5 | 3.26 |
N-Isopropyl analog | 18.9 ± 2.1 | 9.7 ± 1.1 | 1.95 |
Reference (Meloxicam) | 4.5 ± 0.3 | 0.8 ± 0.1 | 5.63 |
Computational and Mechanistic Insights
Molecular Dynamics Simulations
All-atom simulations (100 ns) demonstrate stable binding of the compound to COX-2’s hydrophobic channel, with root-mean-square deviation (RMSD) values <2.0 Å. Key interactions include:
-
π-σ interactions between the phthalimide aromatic system and Leu352.
-
Van der Waals contacts between the cyclopentenyl group and Val349.
Quantum Chemical Calculations
Density functional theory (DFT) at the B3LYP/6-31G(d) level reveals a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. The electrostatic potential map shows negative charge localization on the ketone oxygens (-0.45 e), facilitating hydrogen bond formation .
Applications and Future Directions
Biomedical Applications
-
Anti-inflammatory Agents: Preclinical models suggest 50–60% reduction in paw edema at 10 mg/kg doses, comparable to diclofenac .
-
Neuroprotective Agents: The compound’s ability to cross the blood-brain barrier (BBB) positions it as a candidate for Alzheimer’s disease therapeutics.
Industrial Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume